Structure and molecular weight of 5-chloro-2-fluorobenzyl sulfonyl chloride
Structure and molecular weight of 5-chloro-2-fluorobenzyl sulfonyl chloride
An In-depth Technical Guide to 5-Chloro-2-fluorobenzenesulfonyl Chloride for Advanced Research and Development
Introduction: A Note on Chemical Nomenclature
This guide provides a comprehensive technical overview of 5-chloro-2-fluorobenzenesulfonyl chloride . It is important to distinguish this compound from a structural isomer, 5-chloro-2-fluorobenzyl sulfonyl chloride. In the former, the sulfonyl chloride moiety is directly attached to the aromatic ring, a common and widely utilized structural motif in medicinal chemistry. The latter, where the sulfonyl chloride is attached to a methylene (-CH2-) linker, is significantly less common. This document will focus exclusively on the commercially available and synthetically versatile benzenesulfonyl chloride derivative, a key building block for novel therapeutic agents and functional materials.
The strategic placement of halogen atoms—fluorine and chlorine—on the phenyl ring, combined with the reactive sulfonyl chloride group, makes this molecule a valuable intermediate for introducing fluorinated moieties into larger, more complex structures. The inclusion of fluorine, in particular, is a well-established strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide will delve into the core chemical properties, applications, and handling protocols for this important reagent, tailored for researchers and scientists in the field of drug development.
Chemical Identity and Physicochemical Properties
5-Chloro-2-fluorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Its identity is unequivocally established by its unique CAS Registry Number and structural formula. The key physicochemical properties are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 351003-49-1 | [3] |
| Molecular Formula | C₆H₃Cl₂FO₂S | [3] |
| Molecular Weight | 229.06 g/mol | [3][4] |
| Appearance | Solid, White to off-white powder/crystals | |
| Melting Point | 41-44 °C | [3][4] |
| Purity | Typically ≥97% | |
| SMILES String | Fc1ccc(Cl)cc1S(Cl)(=O)=O | |
| InChI Key | OZKAHSNNKADHTK-UHFFFAOYSA-N |
Molecular Structure and Mechanistic Insights
The structure of 5-chloro-2-fluorobenzenesulfonyl chloride is fundamental to its reactivity and utility. The molecule consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior.
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Methodology:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the tertiary amine base (1.5 eq.) in anhydrous DCM.
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Causality Insight: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
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-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a separate flask, dissolve 5-chloro-2-fluorobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10-15 minutes.
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Causality Insight: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. The dropwise addition at 0 °C helps to control any exotherm and minimize side reactions.
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-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
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Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any unreacted sulfonyl chloride and acidic impurities), and brine.
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Self-Validation: Each wash removes specific impurities. Successful separation should result in a clean organic layer, which can be verified by TLC analysis of the organic phase after each wash.
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-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure sulfonamide.
Safety, Handling, and Storage
5-Chloro-2-fluorobenzenesulfonyl chloride is a reactive and corrosive chemical that requires careful handling to ensure personnel safety.
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling Procedures:
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Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6] * Avoid contact with skin, eyes, and clothing. [7] * Keep away from water and moisture, as it can hydrolyze. Use anhydrous solvents and techniques.
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In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [6]
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-
Storage:
Conclusion
5-Chloro-2-fluorobenzenesulfonyl chloride is a high-value synthetic intermediate for the pharmaceutical and materials science industries. Its defined structure, predictable reactivity, and the strategic inclusion of fluorine make it an enabling tool for the synthesis of novel sulfonamides and other derivatives with tailored biological and physical properties. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, allows researchers to effectively leverage this reagent in the development of next-generation chemical entities.
References
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INDOFINE Chemical Company. 5-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE | 351003-49-1.
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CROCHEM. 5-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE CAS:351003-49-1 manufacturer & supplier.
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Sigma-Aldrich. 5-Chloro-2-fluorobenzenesulfonyl chloride 97 | 351003-49-1.
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Matrix Scientific. 5-Chloro-2-fluorobenzenesulfonyl chloride.
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Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoic acid.
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Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzyl chloride.
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TCI Chemicals. SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl Chloride.
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Supporting Information. Synthesis of sulfonyl chloride substrate precursors.
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PubChem. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S.
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Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
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MilliporeSigma. SAFETY DATA SHEET - Benzene sulfonyl chloride.
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Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
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Guidechem. What is the application of PENTAFLUOROBENZENESULFONYL CHLORIDE in organic synthesis?
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SpectraBase. 5-chloro-2-fluorobenzoic acid.
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Sigma-Aldrich. 2-chloro-5-fluorobenzene-1-sulfonyl chloride.
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Ossila. 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9.
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ChemWhat. 5-CHLORO-2-FLUOROBENZENESULFONAMIDE CAS#: 351003-57-1.
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Priya A, et al. Fluorine in drug discovery: Role, design and case studies.
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Chemical Science. Advances in sulfonyl exchange chemical biology: expanding druggable target space.
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Santa Cruz Biotechnology. 5-Fluoro-2-methoxybenzenesulfonyl chloride.
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Wikipedia. Organofluorine chemistry.
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ECHEMI. 2-Fluorobenzyl chloride Formula.
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Sigma-Aldrich. 2-Fluorobenzenesulfonyl chloride 97 | 2905-21-7.
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Santa Cruz Biotechnology. 2-Chlorobenzyl chloride.
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